molecular formula C12H11N3OS B15039240 N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B15039240
M. Wt: 245.30 g/mol
InChI Key: QHLPJEJGIRWHKO-RIYZIHGNSA-N
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Description

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, potentially including sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted derivatives where specific atoms or groups have been replaced by nucleophiles.

Scientific Research Applications

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

QHLPJEJGIRWHKO-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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